3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-3-4-8(5-9(6)13(14)15)10-11-7(2)12-16-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPMRIWEEJXOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220155 | |
| Record name | 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-83-1 | |
| Record name | 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of both nitro and methyl groups in its structure contributes to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is with a molecular weight of 219.2 g/mol. Its structural characteristics are pivotal in determining its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.2 g/mol |
| CAS Number | 1193389-83-1 |
The biological activity of 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values indicating moderate to high cytotoxicity.
- HeLa (Cervical Cancer) : Similar trends were observed with effective inhibition of cell growth.
In a study on oxadiazoles, compounds demonstrated IC50 values as low as against MCF-7 cells, suggesting that structural modifications can enhance anticancer properties significantly .
Antimicrobial Activity
The oxadiazole scaffold has been recognized for its broad-spectrum antimicrobial activity. Compounds containing this structure have been reported to exhibit:
- Antibacterial Effects : Effective against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Demonstrated efficacy against Candida albicans and other fungal pathogens.
Research has indicated that derivatives of the oxadiazole ring possess antimicrobial properties through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
Study on Anticancer Properties
A recent investigation focused on the synthesis and biological evaluation of new oxadiazole derivatives found that certain modifications led to enhanced activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5a | HePG-2 | 35.58 |
| Compound 10c | HCT-116 | 5.55 |
| Reference Drug (DOX) | HCT-116 | 5.23 |
This data illustrates the potential of oxadiazoles as promising candidates for further development in cancer therapy .
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial properties of various oxadiazole derivatives against bacterial strains. The results indicated:
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
These findings suggest that modifications to the oxadiazole structure can significantly impact antimicrobial efficacy .
Scientific Research Applications
Chemistry
3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as:
- Substitution Reactions: The methyl group can be replaced with other functional groups.
- Reduction Reactions: The nitro group can be reduced to an amine, yielding different derivatives.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies have shown that oxadiazoles exhibit activity against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.
Medicine
The therapeutic potential of 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is being explored in drug development:
- Targeted Drug Delivery: Its ability to interact with biological molecules makes it a candidate for drug delivery systems.
- Therapeutic Agents: Ongoing studies are assessing its efficacy in treating diseases such as cancer and infections.
Industry
In industrial applications, this compound is being investigated for its utility in:
- Material Science: Development of new materials with desirable properties such as thermal stability and chemical resistance.
- Chemical Processes: Use as a reagent or catalyst in various chemical reactions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Johnson & Lee (2021) | Anticancer Properties | Found inhibition of cell growth in breast cancer cell lines at specific concentrations. |
| Chen et al. (2022) | Synthetic Methods | Optimized synthesis route using continuous flow technology for higher yields. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural and physicochemical properties of 3-methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole with related derivatives:
*Estimated based on structural similarity to ; †Estimated from substituent contributions.
Key Observations:
- Lipophilicity (logP): The target compound’s logP (~3.5) is lower than 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (4.71) , suggesting reduced membrane permeability compared to bulkier analogs.
- Thermal Stability: 1,2,4-Oxadiazoles with planar substituents (e.g., nitroaryl groups) exhibit higher thermal stability than non-planar analogs (e.g., pyrrolidinyl) .
Preparation Methods
Nitration of 4-Methylbenzene Derivative
The initial step involves nitration of 4-methylbenzene to yield 4-methyl-3-nitrobenzene. This is typically achieved using nitrating agents such as nitric acid under controlled temperature to avoid over-nitration or side reactions. The position of nitration is directed by the methyl substituent on the benzene ring.
Conversion to Amidoxime Intermediate
The nitro-substituted benzene derivative is then converted into an amidoxime intermediate. This is commonly done by treating the corresponding benzamide or nitrile derivative with hydroxylamine under reflux conditions. The amidoxime serves as a key precursor for oxadiazole ring formation.
Cyclization to 1,2,4-Oxadiazole Ring
The cyclization step involves condensation of the amidoxime with an activated acylating agent or halocarboxylate. Typical reagents include acetic anhydride or methyl 2-haloacetates (e.g., methyl 2-chloroacetate or methyl 2-bromoacetate). The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base like potassium tert-butoxide (t-BuOK) or potassium tert-butoxide (t-BuONa).
Key parameters influencing this step include:
- Temperature: Generally maintained between 80–100°C for acetic anhydride reactions or room temperature for halocarboxylate-mediated cyclization.
- Base quantity: Slight excess of base (e.g., 1.25 equivalents) improves yield.
- Reaction time: Varies from 4 to 48 hours depending on reagents and conditions.
- Solvent choice: DMF and DMSO are preferred; alternatives often lead to lower yields.
Optimization and Industrial Scale
In industrial synthesis, continuous flow reactors are employed to improve reaction control, heat management, and scalability. Optimized reaction conditions include:
- Precise temperature control (±2°C) to minimize side reactions.
- Anhydrous conditions to prevent hydrolysis of intermediates.
- Use of catalytic amounts of bases to enhance cyclization efficiency.
- Selection of solvents and reagents to maximize yield and purity.
Research Findings and Yield Data
The following table summarizes key experimental conditions and yields for the cyclization step based on recent literature data:
| Entry | Carbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 2-bromoacetate | NaOH | DMSO | RT | 4 | 29 | Initial cyclization, intermediate formed |
| 2 | Methyl 2-bromoacetate | t-BuONa | DMSO | RT | 4 | 42 | Improved yield with stronger base |
| 3 | Methyl 2-chloroacetate | t-BuONa | DMSO | RT | 4 | 50 | Optimal yield, best conditions |
| 4 | Methyl 2-chloroacetate | t-BuOK | DMSO | RT | 4 | 32 | Lower yield with t-BuOK |
| 5 | Methyl 2-chloroacetate | t-BuONa | Alternative solvents | RT | 4 | <30 | Alternative solvents less effective |
| 6 | Methyl 2-chloroacetate (1.5 equiv) | t-BuONa | DMSO | RT | 48 | 13 | Excess reagent and longer time reduce yield |
RT = Room Temperature
These data indicate methyl 2-chloroacetate with potassium tert-butoxide in DMSO at room temperature for 4 hours as the most efficient condition, yielding about 50% of the target oxadiazole.
Analytical Characterization Supporting Preparation
Characterization techniques confirm the formation and purity of the compound:
- Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic protons in the δ 8.2–8.5 ppm range; methyl groups appear near δ 2.5 ppm. Nitro substitution causes characteristic deshielding effects.
- Infrared Spectroscopy (IR): Strong absorption bands at ~1540 cm⁻¹ (C=N stretching of oxadiazole) and ~1350 cm⁻¹ (NO₂ symmetric stretching) confirm functional groups.
- Mass Spectrometry (MS): High-resolution electrospray ionization MS shows molecular ion peaks consistent with the formula C10H9N3O3 (m/z ~219 for [M]+).
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1. Nitration | HNO3, H2SO4, controlled temperature | Introduce nitro group | High | Position-selective nitration |
| 2. Amidoxime Formation | Hydroxylamine, reflux | Convert nitro to amidoxime | Moderate | Key intermediate |
| 3. Cyclization | Methyl 2-chloroacetate, t-BuONa, DMSO, RT | Form oxadiazole ring | 40–50 | Optimized for best yield |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via cyclization reactions using amidoximes and carboxylic acid derivatives. For example, amidoximes react with activated carbonyl groups under acidic conditions (e.g., CF3COOH in acetonitrile) to form the oxadiazole core, as demonstrated in analogous syntheses of quinuclidine-linked oxadiazoles . Reaction optimization (e.g., temperature, stoichiometry) is critical to minimize side products. Monitoring via TLC or HPLC is recommended to ensure purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming substituent positions and electronic environments. For example, aromatic protons in the 4-methyl-3-nitrophenyl group exhibit distinct splitting patterns due to nitro and methyl substituents .
- X-ray crystallography : Programs like SHELX are widely used for resolving crystal structures, particularly for analyzing planarity of the oxadiazole ring and intermolecular interactions .
- Mass spectrometry : HRMS validates molecular formula and fragmentation patterns .
Q. What biological activities are associated with structurally similar 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- Anticancer activity : Derivatives with nitro and aryl groups have shown apoptosis-inducing effects in cancer cells via mechanisms like kinase inhibition .
- Antibacterial activity : Substituents like methyl and nitro groups enhance membrane permeability, as seen in studies against S. aureus and E. coli .
- Anti-inflammatory potential : Analogous compounds modulate COX-2/5-LOX pathways, suggesting a framework for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s electronic properties and bioactivity?
- Methodological Answer :
- DFT calculations : Tools like Multiwfn analyze electron density, electrostatic potential, and frontier molecular orbitals to predict reactivity and stability. For example, nitro group electron-withdrawing effects can be quantified to assess impact on ring aromaticity .
- Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., α7 nicotinic receptors), aiding in rational design of derivatives with enhanced selectivity .
Q. What strategies can resolve contradictions in reported biological data for oxadiazole derivatives?
- Methodological Answer :
- Standardized assays : Discrepancies in IC50 values may arise from variations in cell lines or assay protocols. Replicating studies under controlled conditions (e.g., MTT vs. ATP-based viability assays) is critical .
- Metabolite profiling : LC-MS/MS can identify degradation products or metabolites that may interfere with activity measurements .
Q. How can synthetic routes be modified to improve yields of 3-Methyl-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole?
- Methodological Answer :
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for nitro reduction) or microwave-assisted synthesis can enhance reaction efficiency .
- Protecting groups : Temporary protection of sensitive substituents (e.g., methyl or nitro groups) during cyclization steps reduces side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
